

Butyramide as a Precursor in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butyramide

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Abstract

Butyramide (butanamide), the amide derivative of butyric acid, serves as a versatile and valuable precursor in a multitude of organic syntheses. Its chemical structure, featuring a reactive amide functional group, allows for its transformation into a diverse array of valuable chemical entities, including amines, nitriles, ketones, and various N-substituted derivatives. This technical guide provides a comprehensive overview of the core synthetic transformations of **butyramide**, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers, scientists, and professionals in drug development. The applications of **butyramide**-derived compounds span from the synthesis of anticonvulsant agents and enzyme inhibitors to the development of novel materials such as electrorheological fluids.

Introduction

Butyramide is a white crystalline solid that is readily soluble in water and ethanol.[1] Unlike its parent carboxylic acid, butyric acid, it is devoid of an unpleasant odor.[1] Its utility as a synthetic precursor stems from the versatile reactivity of the amide group, which can undergo a range of transformations. This guide will delve into the key reactions of **butyramide**, providing practical experimental details and summarizing the expected outcomes.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **butyramide** is presented in Table 1. This data is essential for its handling, characterization, and use in synthesis.

Property	Value	Reference
Molecular Formula	C ₄ H ₉ NO	[2]
Molar Mass	87.12 g/mol	[2]
Melting Point	114.8 °C	[3]
Boiling Point	216 °C	[3]
Density	1.03 g/cm ³	[1]
Solubility in water	Freely soluble	[1]
pKa (conjugate acid)	~16	[4]

Key Synthetic Transformations of Butyramide

Butyramide serves as a starting material for several fundamental organic transformations, providing access to a range of important functional groups and molecular scaffolds.

Dehydration to Butyronitrile

The dehydration of **butyramide** is a direct and efficient method for the synthesis of butyronitrile, a valuable intermediate in its own right. This transformation can be achieved using various dehydrating agents.

Reaction Scheme:

$\text{O} \parallel \text{CH}_3\text{CH}_2\text{CH}_2\text{C}-\text{NH}_2 \xrightarrow{1. \text{LiAlH}_4, \text{Ether}} \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{2. \text{H}_2\text{O workup}}$
Butylamine

$\text{O} \parallel \text{CH}_3\text{CH}_2\text{CH}_2\text{C}-\text{NH}_2 \xrightarrow{\text{Br}_2, \text{NaOH}, \text{H}_2\text{O}} \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CO}_2$ **Butyramide** Propylamine

Caption: General workflow for the N-acylation of **butyramide**.

Synthesis of Ketones via Weinreb-Nahm Amide

Butyramide itself is not directly converted to a ketone in a single step. However, it can be hydrolyzed to butyric acid, which can then be converted to an N-methoxy-N-methylamide (Weinreb-Nahm amide). This intermediate is an excellent precursor for the synthesis of ketones upon reaction with organometallic reagents such as Grignard or organolithium reagents. This two-step approach from the corresponding carboxylic acid avoids the over-addition that can occur with other carboxylic acid derivatives.

Reaction Scheme (starting from Butyric Acid):

Experimental Protocol for Weinreb-Nahm Amide formation from Butyryl Chloride:

- Reagents:
 - Butyryl chloride (can be prepared from butyric acid and thionyl chloride) [5] * N,O-Dimethylhydroxylamine hydrochloride
 - Pyridine
 - Dichloromethane (DCM)
- Procedure:
 - Dissolve N,O-dimethylhydroxylamine hydrochloride in DCM and cool the solution in an ice bath.
 - Slowly add pyridine to the solution.
 - Add butyryl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for several hours.
 - Perform an aqueous workup to remove pyridine hydrochloride and excess reagents.
 - The resulting N-methoxy-N-methyl**butyramide** can be purified by column chromatography.

- Expected Yield: The conversion of acid chlorides to Weinreb amides typically proceeds in high yield.

Experimental Protocol for Ketone Synthesis from Weinreb-Nahm Amide:

- Reagents:
 - N-methoxy-N-methyl**butyramide**
 - Grignard reagent (e.g., Phenylmagnesium bromide) or Organolithium reagent
 - Anhydrous tetrahydrofuran (THF)
 - Aqueous acid solution (e.g., HCl)
- Procedure:
 - Dissolve the N-methoxy-N-methyl**butyramide** in anhydrous THF under an inert atmosphere and cool to 0 °C or -78 °C.
 - Add the Grignard or organolithium reagent dropwise to the stirred solution.
 - Allow the reaction to proceed for a few hours at the low temperature.
 - Quench the reaction by the slow addition of an aqueous acid solution.
 - Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude ketone.
- Purification:
 - The ketone can be purified by distillation or column chromatography.
- Expected Yield: This reaction generally provides good to excellent yields of the desired ketone. [3]

Summary of Key Transformations

The following table summarizes the key synthetic transformations of **butyramide**, including typical reagents, products, and expected yields.

Starting Material	Reagent(s)	Product	Typical Yield (%)	Reference(s)
Butyramide	P ₂ O ₅ , heat	Butyronitrile	69-86	[4]
Butyramide	HMPT, 220-240 °C	Butyronitrile	75	[6]
Butyramide	1. LiAlH ₄ , Ether/THF2. H ₂ O workup	Butylamine	High	[7][8]
Butyramide	Br ₂ , NaOH, H ₂ O	Propylamine	Variable (e.g., 71-76 for analogous rxn)	[4]
Butyric Acid	1. SOCl ₂ . Me(MeO)NH·HCl , Pyridine	N-methoxy-N-methylbutyramide	High	
N-methoxy-N-methylbutyramide	1. R-MgBr, THF2. H ₃ O ⁺ workup	Ketone (CH ₃ CH ₂ CH ₂ CO R)	Good to Excellent	[3]

Applications of Butyramide and its Derivatives

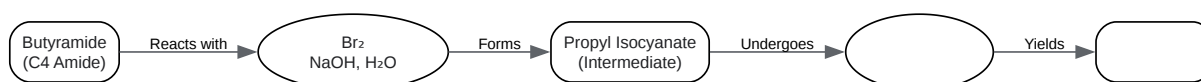
The synthetic versatility of **butyramide** makes it a valuable starting point for the preparation of compounds with diverse applications.

- **Drug Development:** Derivatives of **butyramide** have shown promise as anticonvulsant agents. [4]**Butyramide** also serves as a precursor for the synthesis of hydroxamic acids, a class of compounds known for their activity as histone deacetylase (HDAC) inhibitors, which are being investigated as anti-cancer agents. [3]* **Materials Science:** **Butyramide** has been explored for its use in the development of electrorheological (ER) fluids. These are "smart" materials that exhibit a change in viscosity in the presence of an electric field.

- Organometallic Chemistry: **Butyramide** can be a precursor for the synthesis of β -amidoorganotin compounds.

Signaling Pathways and Logical Relationships

The Hofmann rearrangement provides a clear example of a logical relationship in organic synthesis, where a specific starting material is transformed into a predictable product with a defined change in its carbon skeleton.



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Caption: Logical pathway of the Hofmann rearrangement of **butyramide**.

Conclusion

Butyramide is a readily accessible and versatile precursor in organic synthesis. Its ability to be converted into nitriles, amines, and, indirectly, ketones, makes it a valuable building block for the synthesis of a wide range of organic molecules. The reactions detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize **butyramide** in their synthetic endeavors. The provided experimental protocols, while in some cases adapted from closely related substrates, offer a practical starting point for laboratory work. Further optimization of reaction conditions for specific applications is encouraged to achieve the desired outcomes with high efficiency and purity.

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- To cite this document: BenchChem. [Butyramide as a Precursor in Organic Synthesis: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146194#butyramide-as-a-precursor-in-organic-synthesis>]

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Phone: (601) 213-4426

Email: info@benchchem.com